Cas no 1341682-62-9 (4-(5-bromothiophen-2-yl)butanal)

4-(5-Bromothiophen-2-yl)butanal is a brominated thiophene derivative featuring an aldehyde functional group, making it a versatile intermediate in organic synthesis. Its structure combines a reactive bromine substituent with a formyl group, enabling selective modifications such as cross-coupling reactions or nucleophilic additions. The thiophene moiety contributes to electronic and steric properties useful in materials science and pharmaceutical applications. This compound is particularly valuable for constructing complex heterocyclic frameworks or as a precursor for functionalized polymers and ligands. High purity and well-defined reactivity ensure consistent performance in research and industrial processes. Proper handling is advised due to its potential sensitivity to air and moisture.
4-(5-bromothiophen-2-yl)butanal structure
1341682-62-9 structure
Product name:4-(5-bromothiophen-2-yl)butanal
CAS No:1341682-62-9
MF:C8H9BrOS
Molecular Weight:233.125460386276
CID:6377505
PubChem ID:64522693

4-(5-bromothiophen-2-yl)butanal 化学的及び物理的性質

名前と識別子

    • 4-(5-bromothiophen-2-yl)butanal
    • 2-Thiophenebutanal, 5-bromo-
    • AKOS013847437
    • CS-0350374
    • 1341682-62-9
    • EN300-1911318
    • インチ: 1S/C8H9BrOS/c9-8-5-4-7(11-8)3-1-2-6-10/h4-6H,1-3H2
    • InChIKey: PVXBMQOITDFZSB-UHFFFAOYSA-N
    • SMILES: C1(CCCC=O)SC(Br)=CC=1

計算された属性

  • 精确分子量: 231.95575g/mol
  • 同位素质量: 231.95575g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 129
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 45.3Ų

じっけんとくせい

  • 密度みつど: 1.473±0.06 g/cm3(Predicted)
  • Boiling Point: 301.8±32.0 °C(Predicted)

4-(5-bromothiophen-2-yl)butanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1911318-0.05g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
0.05g
$1308.0 2023-09-17
Enamine
EN300-1911318-5g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
5g
$4517.0 2023-09-17
Enamine
EN300-1911318-2.5g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
2.5g
$3051.0 2023-09-17
Enamine
EN300-1911318-10.0g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
10g
$6697.0 2023-06-02
Enamine
EN300-1911318-0.1g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
0.1g
$1371.0 2023-09-17
Enamine
EN300-1911318-0.25g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
0.25g
$1432.0 2023-09-17
Enamine
EN300-1911318-5.0g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
5g
$4517.0 2023-06-02
Enamine
EN300-1911318-10g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
10g
$6697.0 2023-09-17
Enamine
EN300-1911318-0.5g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
0.5g
$1495.0 2023-09-17
Enamine
EN300-1911318-1.0g
4-(5-bromothiophen-2-yl)butanal
1341682-62-9
1g
$1557.0 2023-06-02

4-(5-bromothiophen-2-yl)butanal 関連文献

4-(5-bromothiophen-2-yl)butanalに関する追加情報

Professional Introduction to 4-(5-bromothiophen-2-yl)butanal (CAS No. 1341682-62-9)

4-(5-bromothiophen-2-yl)butanal, a compound with the chemical identifier CAS No. 1341682-62-9, is a versatile intermediate in the field of organic synthesis and pharmaceutical development. This compound, characterized by its 4-(5-bromothiophen-2-yl)butanal structure, has garnered significant attention due to its potential applications in the synthesis of bioactive molecules and advanced materials. The presence of both a bromine substituent and an aldehyde group makes it a valuable building block for further functionalization, enabling the creation of complex chemical entities with tailored properties.

The 4-(5-bromothiophen-2-yl)butanal molecule is part of a broader class of thiophene derivatives, which are widely studied for their unique electronic and photophysical properties. Thiophene-based compounds are particularly interesting in the context of organic electronics, where they serve as key components in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. The bromine atom in the 5-bromothiophen moiety enhances the reactivity of the molecule, making it an attractive candidate for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl systems, which are prevalent in many biologically active compounds.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from heterocyclic compounds. The 4-(5-bromothiophen-2-yl)butanal structure, with its thiophene ring system, aligns well with this trend. Thiophene derivatives have been explored for their potential in treating various diseases, including cancer, infectious diseases, and neurological disorders. The aldehyde group in the molecule provides a site for further derivatization, allowing chemists to attach various pharmacophores and explore new drug candidates. For instance, recent studies have demonstrated the synthesis of thiophene-based inhibitors targeting specific enzymes involved in cancer progression. These inhibitors often incorporate the 4-(5-bromothiophen-2-yl)butanal scaffold due to its ability to modulate enzyme activity through precise structural modifications.

The pharmaceutical industry has also shown interest in leveraging thiophene derivatives for their antimicrobial properties. The unique electronic structure of thiophene rings contributes to their ability to interact with biological targets, making them effective against a range of pathogens. Researchers have reported the development of novel antimicrobial agents based on modified thiophene structures, where the 4-(5-bromothiophen-2-yl)butanal core plays a crucial role in enhancing binding affinity and bioavailability. These findings highlight the compound's significance as a precursor for designing next-generation antibiotics and antifungal drugs.

Beyond pharmaceutical applications, the 4-(5-bromothiophen-2-yl)butanal compound is also relevant in materials science. Its ability to form stable conjugated systems makes it suitable for use in polymer chemistry and nanotechnology. Conjugated polymers derived from thiophene units exhibit excellent charge transport properties, making them ideal for applications in flexible electronics and solar cells. The bromine substituent facilitates polymerization reactions, allowing for the controlled synthesis of high-performance materials with tailored optoelectronic characteristics.

The synthesis of 4-(5-bromothiophen-2-yl)butanal involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. These methods not only improve yield but also enhance scalability, which is crucial for industrial applications. Additionally, green chemistry principles are being integrated into synthetic routes to minimize environmental impact. For example, solvent-free reactions and catalytic processes that utilize recyclable catalysts are being explored to develop more sustainable synthetic protocols.

The versatility of CAS No. 1341682-62-9, represented by its< strong> 4-(5-bromothiophen-2-yl)butanal structure, underscores its importance as a chemical intermediate. Its utility spans across multiple disciplines, including medicinal chemistry, materials science, and organic electronics. As research continues to uncover new applications for thiophene derivatives, compounds like this will remain at the forefront of innovation. The ongoing development of novel synthetic strategies will further enhance their accessibility and expand their potential uses.

In conclusion, 4-(5-bromothiophen-2-yl)butanal (CAS No. 1341682-62-9) is a multifaceted compound with significant implications in various scientific fields. Its unique structural features make it an invaluable tool for synthesizing complex molecules with diverse functionalities. Whether used in drug discovery or advanced material design, this compound exemplifies the intersection of chemistry and technology driving modern scientific advancements.

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